molecular formula C6H8ClN3O B13517836 4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine

4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine

Cat. No.: B13517836
M. Wt: 173.60 g/mol
InChI Key: QNTISJLIMADMCY-UHFFFAOYSA-N
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Description

4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine typically involves the reaction of 4-chloro-1H-pyrazole with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of an oxetane derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 4-Chloro-1-(oxetan-3-yl)-1H-pyrazole

Uniqueness

4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

4-chloro-1-(oxetan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C6H8ClN3O/c7-5-1-10(9-6(5)8)4-2-11-3-4/h1,4H,2-3H2,(H2,8,9)

InChI Key

QNTISJLIMADMCY-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=C(C(=N2)N)Cl

Origin of Product

United States

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